

physical properties of tetravalent silicon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silicon(4+)

Cat. No.: B1231638

[Get Quote](#)

A Comprehensive Technical Guide to the Physical Properties of Tetravalent Silicon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tetravalent silicon, a cornerstone material in modern technology and an element of growing interest in various scientific and biomedical fields. This document details the structural, electrical, thermal, mechanical, and optical characteristics of silicon, presenting quantitative data in accessible tables. Furthermore, it outlines the detailed experimental protocols for the characterization of these properties, supplemented by visual workflows to facilitate understanding and replication.

Structural Properties

Silicon, in its most common crystalline form, adopts a diamond cubic lattice structure. This structure is characterized by a face-centered cubic (FCC) Bravais lattice with a two-atom basis. Each silicon atom is covalently bonded to four nearest neighbors in a tetrahedral arrangement, resulting in a highly stable and rigid structure.^[1]

Tabulated Structural Data

Property	Value	Unit
Crystal Structure	Diamond Cubic	-
Lattice Parameter (a) at 300 K	0.5431	nm
Atomic Density	5.0×10^{22}	atoms/cm ³
Nearest Neighbor Distance	0.235	nm
Bond Angle	109.5	degrees

Visualization of the Diamond Cubic Lattice

The following diagram illustrates the arrangement of silicon atoms in a unit cell of the diamond cubic lattice.

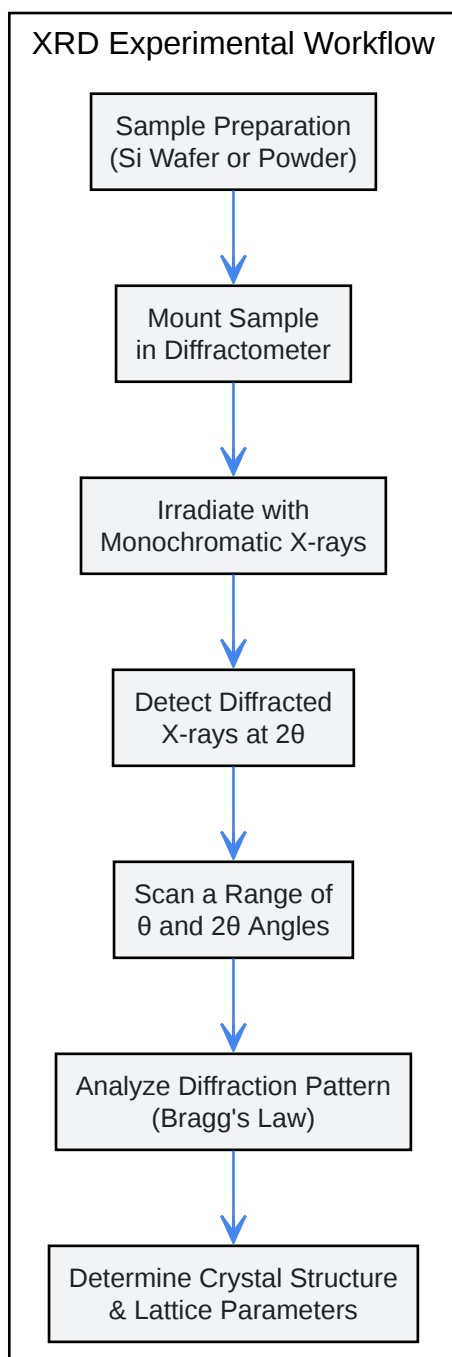
Diamond cubic crystal structure of silicon.

Experimental Protocol: X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure of silicon.[\[2\]](#)[\[3\]](#)

Methodology:

- Sample Preparation:** A single crystal silicon wafer or a powdered crystalline silicon sample is prepared. For wafers, a specific crystallographic orientation is often selected.
- Instrument Setup:** The silicon sample is mounted on a goniometer within an X-ray diffractometer. The X-ray source, typically with a copper target (Cu K α radiation), is activated.
- Data Collection:** The sample is irradiated with a monochromatic X-ray beam at a specific angle of incidence (θ). The detector is positioned at an angle of 2θ to collect the diffracted X-rays. The sample and detector are rotated to scan a range of angles.
- Data Analysis:** The resulting diffraction pattern, a plot of X-ray intensity versus 2θ , is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacing (d-spacing) using Bragg's Law ($n\lambda = 2d \sin\theta$). The crystal structure and lattice parameters are then determined by comparing the experimental d-spacings with theoretical values for different crystal systems.



[Click to download full resolution via product page](#)

Workflow for X-Ray Diffraction analysis.

Electrical Properties

As a semiconductor, the electrical properties of silicon are highly dependent on temperature and impurity concentrations. In its pure (intrinsic) state, silicon has a relatively high resistivity at

room temperature.[4] Its conductivity can be precisely controlled by doping with elements such as boron (p-type) or phosphorus (n-type).

Tabulated Electrical Data (at 300 K)

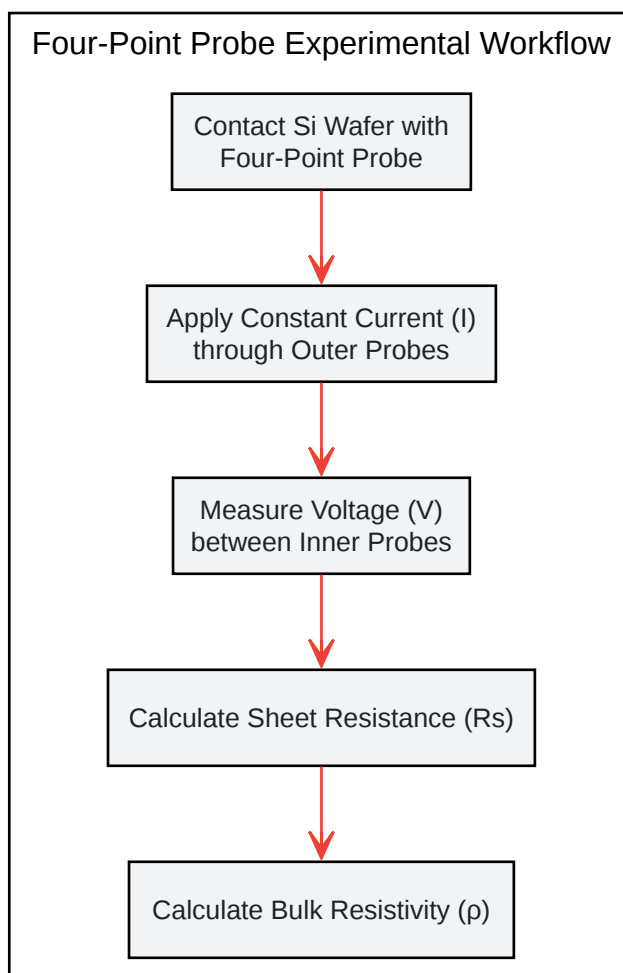
Property	Value (Intrinsic)	Unit
Band Gap (Eg)	1.12	eV
Intrinsic Carrier Concentration (ni)	1.5×10^{10}	cm^{-3}
Electrical Resistivity (ρ)	2.3×10^5	$\Omega \cdot \text{cm}$
Electron Mobility (μ_n)	1450	$\text{cm}^2/(\text{V} \cdot \text{s})$
Hole Mobility (μ_p)	450	$\text{cm}^2/(\text{V} \cdot \text{s})$

Experimental Protocols

This method is widely used to measure the sheet resistance and bulk resistivity of silicon wafers.[5][6][7]

Methodology:

- **Probe Configuration:** A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is used.
- **Sample Contact:** The probe is brought into contact with the surface of the silicon wafer.
- **Measurement:** A constant current (I) is passed through the two outer probes. The voltage (V) is measured between the two inner probes.
- **Calculation:** The sheet resistance (R_s) is calculated using the formula $R_s = (\pi/\ln 2) * (V/I)$ for a thin sheet. The bulk resistivity (ρ) is then determined by multiplying the sheet resistance by the wafer thickness (t), i.e., $\rho = R_s * t$. Correction factors may be applied for finite sample size and thickness.



[Click to download full resolution via product page](#)

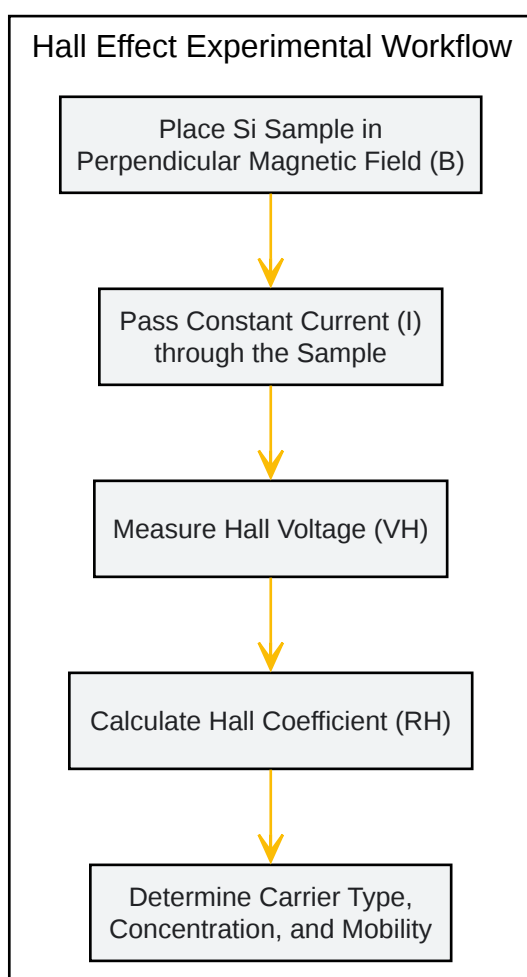
Workflow for Four-Point Probe measurement.

The Hall effect provides a method to determine the majority carrier type (electron or hole), carrier concentration, and mobility in a semiconductor.[8][9][10]

Methodology:

- **Sample Preparation:** A rectangular or van der Pauw sample of silicon is prepared with four electrical contacts.
- **Setup:** The sample is placed in a uniform magnetic field (B) perpendicular to the sample surface. A constant current (I) is passed through two opposing contacts.

- **Measurement:** The Hall voltage (V_H) is measured across the other two contacts, perpendicular to both the current and the magnetic field.
- **Calculation:** The Hall coefficient (R_H) is calculated as $R_H = (V_H * t) / (I * B)$, where t is the sample thickness. The sign of the Hall voltage indicates the majority carrier type (negative for electrons, positive for holes). The carrier concentration (n or p) is determined from $R_H = 1/(nq)$ or $R_H = 1/(pq)$, where q is the elementary charge. The Hall mobility (μ_H) is then calculated as $\mu_H = |R_H| / \rho$, where ρ is the resistivity measured separately (e.g., using the four-point probe method).



[Click to download full resolution via product page](#)

Workflow for Hall Effect measurement.

Thermal Properties

Silicon possesses good thermal conductivity, which is crucial for heat dissipation in electronic devices. Its thermal properties are influenced by temperature and crystal purity.

Tabulated Thermal Data (at 300 K)

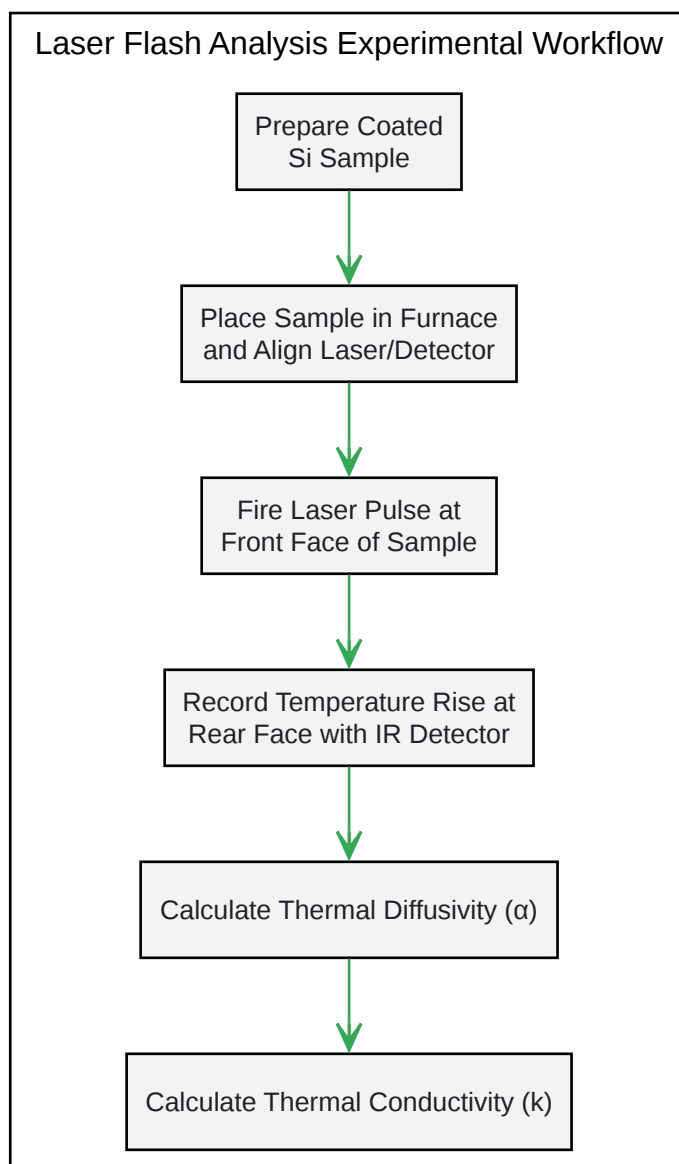
Property	Value	Unit
Thermal Conductivity (k)	149	W/(m·K)
Specific Heat Capacity (Cp)	712	J/(kg·K)
Coefficient of Thermal Expansion (α)	2.6×10^{-6}	K ⁻¹
Melting Point	1414	°C
Boiling Point	3265	°C

Experimental Protocol: Laser Flash Analysis (LFA)

The laser flash method is a widely used technique for measuring the thermal diffusivity of materials, from which thermal conductivity can be derived.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- **Sample Preparation:** A small, disc-shaped silicon sample is prepared, often coated with a thin layer of graphite to enhance energy absorption and emission.
- **Instrument Setup:** The sample is placed in a furnace to control its temperature. A high-intensity, short-duration laser pulse is directed at the front face of the sample. An infrared (IR) detector is positioned to monitor the temperature of the rear face.
- **Measurement:** The laser is fired, and the IR detector records the temperature rise at the rear face as a function of time.
- **Calculation:** The thermal diffusivity (α) is calculated from the temperature-time profile, typically using the time it takes for the rear face to reach half of its maximum temperature rise ($t_{1/2}$). The thermal conductivity (k) is then calculated using the equation $k = \alpha * \rho * C_p$, where ρ is the density and C_p is the specific heat capacity of silicon.



[Click to download full resolution via product page](#)

Workflow for Laser Flash Analysis.

Mechanical Properties

Crystalline silicon is a hard and brittle material. Its mechanical properties are anisotropic, meaning they vary with crystallographic direction.

Tabulated Mechanical Data

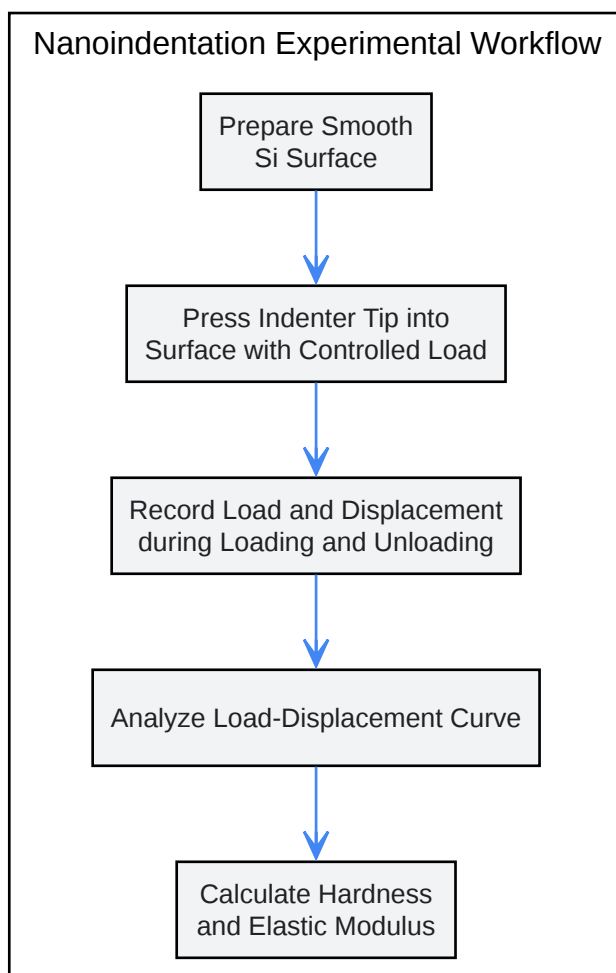
Property	Value	Unit
Density (at 300 K)	2.33	g/cm ³
Mohs Hardness	7	-
Young's Modulus	130-188	GPa
Bulk Modulus	98	GPa
Shear Modulus	51-80	GPa
Poisson's Ratio	0.064-0.28	-

Experimental Protocol: Nanoindentation

Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of materials at the nanoscale.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- **Sample Preparation:** A smooth, clean silicon surface is required.
- **Indentation:** A sharp indenter tip (e.g., Berkovich or cube corner) is pressed into the silicon surface with a controlled load. The load and displacement of the indenter are continuously recorded during both loading and unloading.
- **Data Analysis:** A load-displacement curve is generated. The hardness is calculated from the maximum load divided by the projected contact area. The elastic modulus is determined from the slope of the initial portion of the unloading curve.



[Click to download full resolution via product page](#)

Workflow for Nanoindentation.

Optical Properties

Silicon is opaque to visible light but transparent in the infrared region of the electromagnetic spectrum. Its optical properties are crucial for applications in photovoltaics and infrared optics.

Tabulated Optical Data (at 300 K)

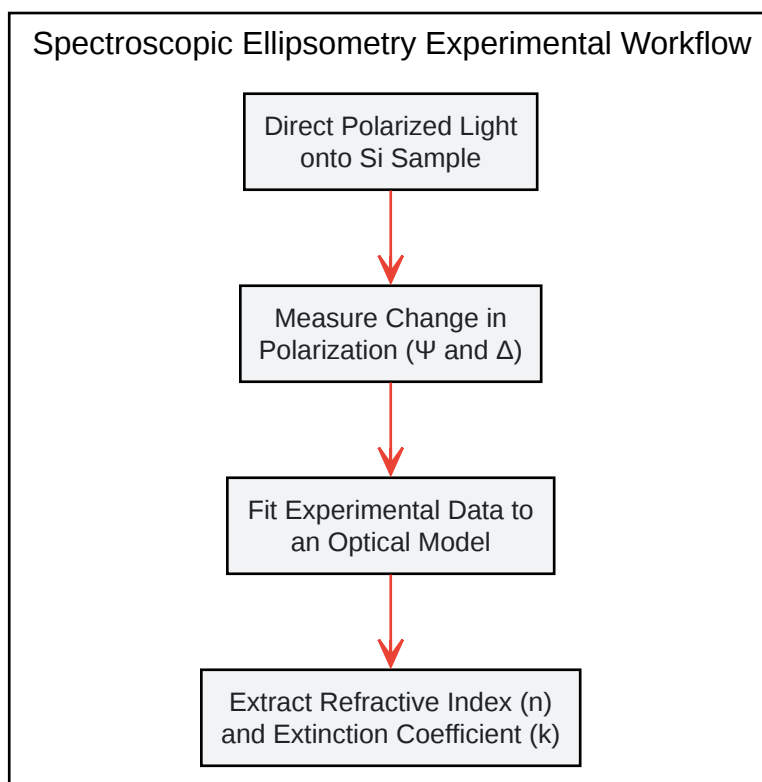
Property	Value (at $\lambda = 1.2 \mu\text{m}$)	Unit
Refractive Index (n)	~3.5	-
Extinction Coefficient (k)	~0	-
Absorption Coefficient (α)	< 1	cm^{-1}
Transmission Range	1.2 - 9	μm

Experimental Protocols

Ellipsometry is a highly sensitive optical technique for determining the refractive index, extinction coefficient, and thickness of thin films.[\[19\]](#)[\[20\]](#)

Methodology:

- **Instrument Setup:** A beam of polarized light is directed onto the silicon sample at a known angle of incidence.
- **Measurement:** The change in polarization of the light upon reflection from the sample surface is measured by a detector. This change is quantified by two parameters, Psi (Ψ) and Delta (Δ).
- **Data Analysis:** The experimental Ψ and Δ spectra are fitted to a theoretical model that describes the optical properties of the silicon and any surface layers (e.g., native oxide). From this fitting process, the refractive index (n) and extinction coefficient (k) of silicon as a function of wavelength are extracted.



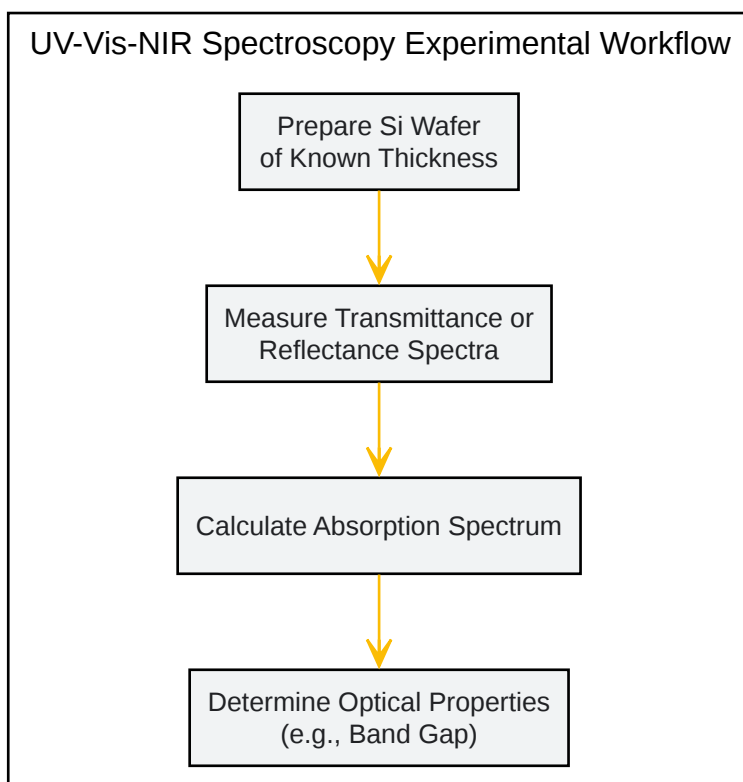
[Click to download full resolution via product page](#)

Workflow for Spectroscopic Ellipsometry.

This technique is used to measure the absorption, transmission, and reflection spectra of silicon.

Methodology:

- **Sample Preparation:** A silicon wafer of known thickness is prepared.
- **Measurement:** The sample is placed in a spectrophotometer. A beam of light with a scanned wavelength range (typically from ultraviolet to near-infrared) is passed through (for transmission) or reflected from (for reflection) the sample.
- **Data Analysis:** The intensity of the transmitted or reflected light is measured as a function of wavelength. The absorption spectrum can then be calculated. The band gap energy can be estimated from the absorption edge in the spectrum. For silicon, this measurement is typically performed in the near-infrared range.[21][22][23]



[Click to download full resolution via product page](#)

Workflow for UV-Vis-NIR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. infinitalab.com [infinitalab.com]
- 2. universitywafer.com [universitywafer.com]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 5. universitywafer.com [universitywafer.com]

- 6. pveducation.org [pveducation.org]
- 7. weewave.mer.utexas.edu [weewave.mer.utexas.edu]
- 8. scribd.com [scribd.com]
- 9. Hall Effect [faculty.college.emory.edu]
- 10. physics.bu.edu [physics.bu.edu]
- 11. Laser Flash Analysis Determination of the Thermal Diffusivity of Si/SiGe Superlattices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. researchgate.net [researchgate.net]
- 14. thermtest.com [thermtest.com]
- 15. digital.lib.kmutt.ac.th [digital.lib.kmutt.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. Nanoindentation and deformation behaviors of silicon covered with amorphous SiO₂ : a molecular dynamic study - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13638B [pubs.rsc.org]
- 18. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 19. tdx.cat [tdx.cat]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical properties of tetravalent silicon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231638#physical-properties-of-tetravalent-silicon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com